N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide
Description
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound features a complex structure with a phenyl group, a piperazine ring, and a methylsulfanyl group
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-16(20(24)21-17-7-6-10-19(15-17)25-2)22-11-13-23(14-12-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXTWRRVFRVPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)SC)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Piperazine Derivative: Starting with a phenylpiperazine, the compound can be synthesized by reacting it with a suitable acylating agent.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the intermediate with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the amide group or other functional groups.
Substitution: The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the phenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide: Lacks the sulfanyl group.
N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide: Contains a chlorine atom instead of a methylsulfanyl group.
N-(3-methylsulfanylphenyl)-2-(4-methylpiperazin-1-yl)propanamide: Has a methyl group on the piperazine ring.
Uniqueness
N-(3-methylsulfanylphenyl)-2-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
